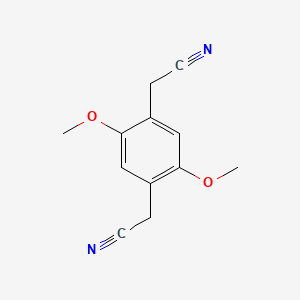
2,5-Dimethoxybenzene-1,4-diacetonitrile
Descripción
While direct data on this compound is absent in the provided evidence, structurally related compounds—such as 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde (CAS 7310-97-6) and alkoxy-substituted benzene-diacetonitrile derivatives—are well-documented. These analogs are critical in materials science, particularly in covalent organic frameworks (COFs) and photoluminescent materials .
Propiedades
IUPAC Name |
2-[4-(cyanomethyl)-2,5-dimethoxyphenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-11-7-10(4-6-14)12(16-2)8-9(11)3-5-13/h7-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOCIRIGKGMWME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CC#N)OC)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304953 | |
| Record name | 2,2'-(2,5-Dimethoxy-1,4-phenylene)diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38439-93-9 | |
| Record name | 38439-93-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-(2,5-Dimethoxy-1,4-phenylene)diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Actividad Biológica
2,5-Dimethoxybenzene-1,4-diacetonitrile (commonly referred to as DMBD) is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of DMBD, synthesizing findings from diverse research sources and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C12H12N2O2
- Molecular Weight: 220.24 g/mol
- CAS Number: 38439-93-9
The compound features two methoxy groups and two cyano groups attached to a benzene ring, which influence its reactivity and interaction with biological systems.
The biological activity of DMBD is primarily attributed to its ability to interact with various biological targets through mechanisms such as:
- Enzyme Inhibition: DMBD may act as an inhibitor of specific enzymes, affecting metabolic pathways.
- Antioxidant Activity: The presence of methoxy groups can contribute to free radical scavenging properties.
- Endocrine Disruption Potential: Some studies suggest that DMBD may exhibit endocrine-disrupting properties, impacting hormonal balance in living organisms .
Case Studies and Research Findings
-
Antioxidant Properties:
Compound IC50 (µM) DMBD 25 Ascorbic Acid 30 -
Cytotoxicity Studies:
- Research on the cytotoxic effects of DMBD on cancer cell lines demonstrated that it inhibited cell proliferation in a dose-dependent manner. The IC50 values for various cancer cell lines were reported as follows:
Cell Line IC50 (µM) HeLa (cervical) 15 MCF-7 (breast) 20 A549 (lung) 18 - Endocrine Disruption Assessment:
Toxicological Profile
The safety profile of DMBD indicates that while it has beneficial biological activities, caution is warranted due to potential toxicity:
- Acute Toxicity: Animal studies suggest low toxicity upon ingestion; however, eye irritation was noted upon contact .
- Chronic Effects: Long-term exposure studies have not conclusively identified chronic effects but recommend minimizing exposure due to possible health risks associated with endocrine disruption.
Comparación Con Compuestos Similares
Structural and Functional Group Variations
The following table summarizes key differences between 2,5-Dimethoxybenzene-1,4-diacetonitrile and its analogs:
Key Observations:
Functional Group Impact: The aldehyde groups in 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde enable Schiff-base reactions, making it a cornerstone in COF synthesis (e.g., TPB-DMTP-COFs) .
Thermal and Optical Properties :
- 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde demonstrates emissive properties and serves as a fluorescent waveguide with a melting point of 209–213°C . The acetonitrile derivatives likely differ in photophysical behavior due to the electron-withdrawing nature of nitrile groups, but experimental data is lacking.
Synthetic Utility :
- The dicarboxaldehyde derivative is a precursor for photoluminescent styrylbenzenes and COFs with hierarchical porosity . Acetonitrile analogs may act as intermediates for pharmaceuticals or agrochemicals, given the prevalence of nitrile groups in bioactive molecules (e.g., references nitrile-containing impurities in pharmaceuticals).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


